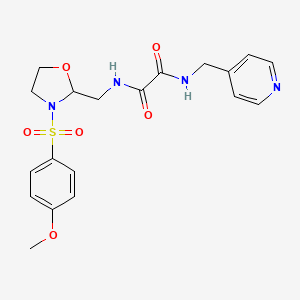

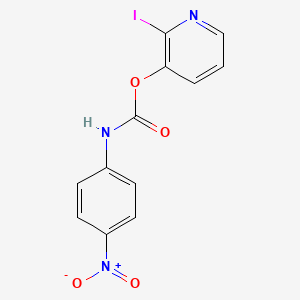

![molecular formula C10H21ClN2O3 B2682672 tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride CAS No. 2173991-96-1](/img/structure/B2682672.png)

tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride” is a chemical compound with the molecular formula C10H21CLN2O3 . It has a molecular weight of 252.74 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is stored under inert atmosphere at 2-8°C . The exact physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Scientific Research Applications

Synthesis and Versatility as a Synthetic Building Block

Research on tert-butyl cinnamates has demonstrated their high trans-selectivity in aziridination processes, creating N-unfunctionalised aziridines. These compounds serve as versatile synthetic building blocks that can undergo selective ring-opening reactions with a range of nucleophiles, highlighting their utility in complex organic synthesis (Armstrong & Ferguson, 2012).

Intermediate in Enantioselective Synthesis

The compound is a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure has been confirmed to match that of β-2-deoxyribosylamine, showcasing its importance in the synthesis of nucleotide analogues and potential therapeutic agents (Ober, Marsch, Harms, & Carell, 2004).

Role in the Synthesis of Biologically Active Compounds

Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an essential intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a therapy for certain types of cancer. This research established a rapid synthesis method for this compound, optimizing its production for use in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Development of New Antibiotics

The synthesis of carbapenem and penem antibiotics involves intermediates related to tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride. These compounds are pivotal in creating antibiotics that exhibit a broad spectrum of antibacterial activity, highlighting their significance in addressing antibiotic resistance (Shiozaki, Ishida, Maruyama, Hiraoka, & Sugawara, 1984).

Synthesis of Spirocyclopropanated Analogues

Research has explored the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, showcasing the chemical's utility in creating more effective and potentially less harmful agricultural chemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

properties

IUPAC Name |

tert-butyl N-[[3-(hydroxymethyl)azetidin-3-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPMFQRSONYGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CNC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)

![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)

![(Z)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2682603.png)

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)

![2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine](/img/structure/B2682606.png)

![4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2682610.png)